Farnesyltransferase Inhibition: Class-Level Potency of 3-Arylthiophene-2-Carboxylate Scaffold
Within the 3-arylthiophene-2-carboxylic acid series evaluated for protein farnesyltransferase (FTase) inhibition, compounds bearing a 4-chlorophenyl substituent at the 3-position of the thiophene ring were among the active inhibitors identified in the solid-phase library [1]. The target compound Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate contains the core 3-arylthiophene pharmacophore (with aryl substitution at position 5 rather than 3) and a free 3-amino group, which provides a distinct vector for further derivatization compared to the 3-aryl-4-cyano analogs that showed the most potent FTase inhibition in this series. The study evaluated >20 compounds against human FTase, Trypanosoma brucei, and Plasmodium falciparum, establishing FTase inhibition as a class-level activity associated with this scaffold architecture [1].
| Evidence Dimension | Protein farnesyltransferase (FTase) inhibition |
|---|---|
| Target Compound Data | Core 3-arylthiophene-2-carboxylate scaffold identified as FTase inhibitor class; 4-chlorophenyl substitution tolerated in aryl moiety diversification study |
| Comparator Or Baseline | Library of >20 tetrasubstituted 3-arylthiophene-2-carboxylic acid derivatives; most potent analogs contained 4-cyano substitution on thiophene |
| Quantified Difference | Qualitative SAR: 3-aryl substitution essential for FTase activity; 4-chlorophenyl modifications retained activity while offering distinct physicochemical properties |
| Conditions | Enzymatic assay against human FTase; antiproliferative assays against T. brucei and P. falciparum [1] |
Why This Matters
This class-level evidence positions the 3-arylthiophene-2-carboxylate scaffold, of which the target compound is a member, within a mechanistically validated inhibitor class for neglected tropical disease target discovery, distinguishing it from thiophene building blocks lacking this aryl-substitution pharmacophore.
- [1] Lethu S, Bosc D, Mouray E, Grellier P, Dubois J. New protein farnesyltransferase inhibitors in the 3-arylthiophene 2-carboxylic acid series: diversification of the aryl moiety by solid-phase synthesis. J Enzyme Inhib Med Chem. 2013; 28(1):163-171. View Source
